

In Vitro Functional Characterization of YL-0919: A Technical Guide

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Compound of Interest

Compound Name: YL-1-9

Cat. No.: B15583647

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Introduction

YL-0919, also known as hypidone hydrochloride, is a novel psychoactive compound with a promising profile for the treatment of major depressive disorder and other neuropsychiatric conditions.^{[1][2][3]} Extensive in vitro studies have been conducted to elucidate its mechanism of action, revealing a dual activity as a potent serotonin reuptake inhibitor (SSRI) and a partial agonist of the serotonin 1A (5-HT1A) receptor.^{[1][2][4][5][6]} More recent evidence also points to its activity as a sigma-1 receptor agonist and a 5-HT6 receptor full agonist, suggesting a more complex pharmacological profile.^{[7][8][9][10]} This technical guide provides a comprehensive overview of the in vitro functional characterization of YL-0919, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.

Pharmacological Profile: A Multi-Target Compound

YL-0919's primary mechanism of action involves the modulation of the serotonergic system through two key targets: the serotonin transporter (SERT) and the 5-HT1A receptor.^{[1][2]} By inhibiting SERT, YL-0919 increases the extracellular concentration of serotonin, a neurotransmitter critically involved in mood regulation.^[6] Simultaneously, its partial agonism at the 5-HT1A receptor contributes to the overall antidepressant and anxiolytic effects.^{[4][5][6]}

Quantitative Pharmacological Data

The following tables summarize the key in vitro pharmacological parameters of YL-0919, providing a quantitative basis for its dual-action profile.

Table 1: Receptor and Transporter Binding Affinities

Target	Radioligand	Tissue/Cell Line	Ki (nM)	Reference Compound	Ki (nM)
5-HT1A Receptor	[3H]8-OH-DPAT	Rat Cortical Tissue	0.19 ± 0.02	8-OH-DPAT	0.06 ± 0.01
Serotonin Transporter (SERT)	[3H]Citalopram	Rat Cortical Tissue	0.72 ± 0.10	Fluoxetine	0.48 ± 0.01
Norepinephrine Transporter (NET)	[3H]Nisoxetine	Rat Cortical Tissue	>1000	-	-
Dopamine Transporter (DAT)	[3H]WIN35428	Rat Striatal Tissue	>1000	-	-

Data presented as mean ± SEM.[\[1\]](#)

Table 2: Functional Activity at the 5-HT1A Receptor

Assay	Cell Line	Parameter	Value	Reference Compound
[35S]-GTPyS Binding	Rat Hippocampus	EC50 (nmol/L)	1.20 ± 0.21	-
Emax (%)	85.11 ± 9.70	-		
Forskolin-Stimulated cAMP Formation	Stably Expressing Cell Line	Inhibition	Concentration-dependent	8-OH-DPAT

[1][4]

Table 3: Serotonin Reuptake Inhibition

Assay	Preparation	IC50 (nmol/L)	Reference Compound	IC50 (nmol/L)
[3H]5-HT Uptake	Rat Cortical Synaptosomes	1.78 ± 0.34	Fluoxetine	32.04 (approx.)
[3H]5-HT Uptake	hSERT-transfected HEK293 cells	1.93 ± 0.18	Fluoxetine	48.25 (approx.)

[1][4]

Experimental Protocols

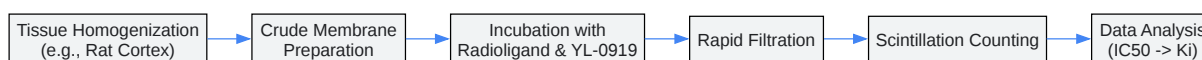
This section details the methodologies employed in the key in vitro experiments to characterize YL-0919.

Radioligand Binding Assays

Objective: To determine the binding affinity of YL-0919 to various neurotransmitter transporters and receptors.

Methodology:

- **Tissue Preparation:** Rat cortical or striatal tissues were homogenized in ice-cold buffer and centrifuged to obtain crude membrane preparations.
- **Incubation:** Membrane preparations were incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Citalopram for SERT) and varying concentrations of YL-0919 or a reference compound.
- **Separation:** Bound and free radioligand were separated by rapid filtration through glass fiber filters.
- **Quantification:** The radioactivity retained on the filters was measured by liquid scintillation counting.
- **Data Analysis:** The inhibition constant (K_i) was calculated from the IC_{50} values (concentration of the drug that inhibits 50% of specific binding) using the Cheng-Prusoff equation.



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Radioligand Binding Assay Workflow

[35S]-GTPyS Binding Assay

Objective: To assess the functional activity of YL-0919 at G-protein coupled receptors, specifically its agonist properties at the 5-HT1A receptor.

Methodology:

- **Membrane Preparation:** Membranes from rat hippocampus were prepared.
- **Incubation:** Membranes were incubated with GDP, [35S]-GTPyS, and varying concentrations of YL-0919.
- **Separation:** The reaction was terminated, and bound [35S]-GTPyS was separated from free [35S]-GTPyS by filtration.

- **Quantification:** The amount of bound $[^{35}\text{S}]$ -GTPyS was determined by liquid scintillation counting.
- **Data Analysis:** The potency (EC_{50}) and efficacy (E_{max}) of YL-0919 were determined by non-linear regression analysis of the concentration-response curves.



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$[^{35}\text{S}]$ -GTPyS Binding Assay Workflow

Serotonin Uptake Assay

Objective: To measure the inhibitory effect of YL-0919 on serotonin reuptake.

Methodology:

- **Preparation:** Rat cortical synaptosomes or HEK293 cells stably expressing human SERT (hSERT) were used.
- **Pre-incubation:** The preparations were pre-incubated with varying concentrations of YL-0919 or a reference compound (fluoxetine).
- **Uptake Initiation:** $[^3\text{H}]\text{5-HT}$ was added to initiate the uptake process.
- **Uptake Termination:** The uptake was stopped by rapid filtration and washing with ice-cold buffer.
- **Quantification:** The amount of $[^3\text{H}]\text{5-HT}$ taken up by the synaptosomes or cells was measured by liquid scintillation counting.
- **Data Analysis:** The IC_{50} value was determined from the concentration-inhibition curve.

cAMP Formation Assay

Objective: To evaluate the functional consequence of 5-HT_{1A} receptor activation by YL-0919.

Methodology:

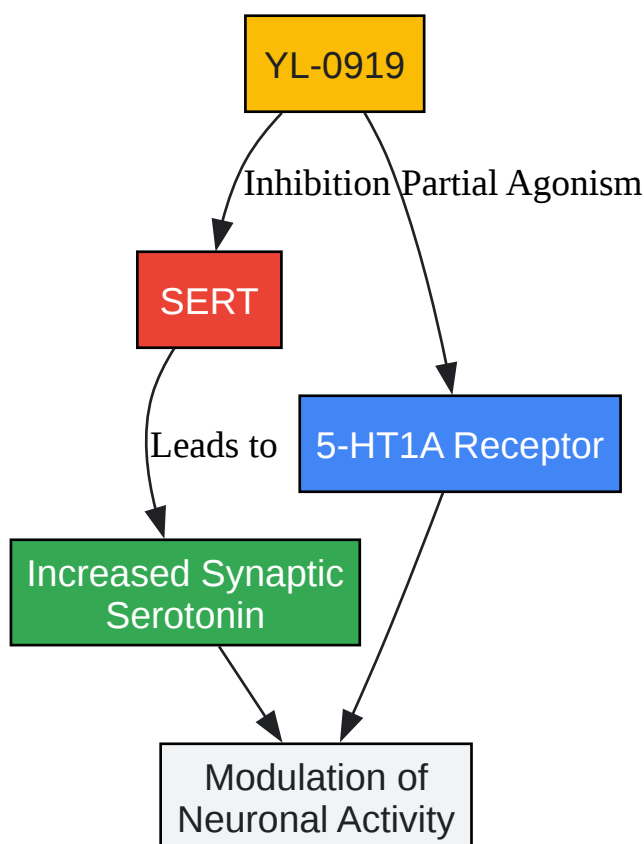
- **Cell Culture:** A cell line stably expressing the 5-HT1A receptor was used.
- **Stimulation:** The cells were stimulated with forskolin to induce cAMP production.
- **Treatment:** The cells were co-treated with forskolin and varying concentrations of YL-0919 or the full agonist 8-OH-DPAT.
- **Measurement:** The intracellular cAMP levels were measured using a suitable assay kit (e.g., ELISA).
- **Data Analysis:** The inhibitory effect of YL-0919 on forskolin-stimulated cAMP formation was quantified.

Signaling Pathways

The dual action of YL-0919 on SERT and the 5-HT1A receptor initiates a cascade of downstream signaling events that are believed to underlie its therapeutic effects.

Primary Mechanism of Action

YL-0919's primary mechanism involves the simultaneous inhibition of serotonin reuptake and stimulation of 5-HT1A autoreceptors and postsynaptic receptors.

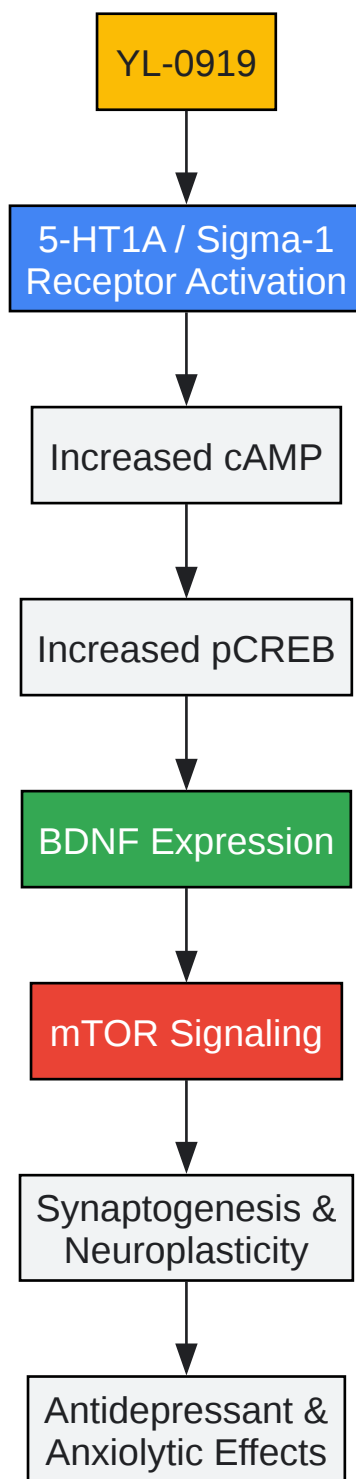


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Primary Mechanism of Action of YL-0919

Downstream Signaling Cascades

Recent studies have begun to unravel the downstream signaling pathways modulated by YL-0919. These pathways are crucial for neuroplasticity and cellular resilience, processes often impaired in depression. The activation of the BDNF-mTOR signaling pathway has been identified as a key contributor to the rapid antidepressant-like effects of YL-0919.^{[7][9][11][12]}



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Downstream Signaling Pathways of YL-0919

Conclusion

The in vitro functional characterization of YL-0919 has established it as a multi-target compound with a unique pharmacological profile. Its high affinity and functional activity at both the serotonin transporter and the 5-HT1A receptor provide a strong rationale for its development as a novel antidepressant. Furthermore, emerging evidence of its interaction with the sigma-1 receptor and its influence on downstream signaling pathways like BDNF-mTOR suggests a complex and potentially rapid-acting mechanism of action. This comprehensive in vitro data package provides a solid foundation for further preclinical and clinical investigation of YL-0919 as a promising therapeutic agent for neuropsychiatric disorders.

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